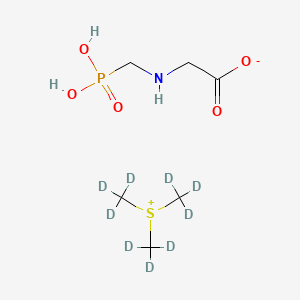
Sulfosate-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosate-d9 is a deuterium-labeled derivative of Sulfosate. Deuterium is a stable isotope of hydrogen, and its incorporation into Sulfosate results in this compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfosate-d9 involves the incorporation of deuterium into the Sulfosate molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium labeling. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfosate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce deuterated amines .
Applications De Recherche Scientifique
Sulfosate-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the field of isotopic labeling
Mécanisme D'action
The mechanism of action of Sulfosate-d9 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows researchers to track the compound’s behavior in various systems. The molecular targets and pathways involved depend on the specific application, such as studying drug metabolism or tracing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfosate: The non-deuterated form of Sulfosate-d9.
Deuterated Water (D2O): Another deuterium-labeled compound used in various scientific studies.
Deuterated Methanol (CD3OD): Commonly used in NMR spectroscopy and other analytical techniques
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of compounds, making this compound a valuable tool in drug development and other scientific studies .
Propriétés
Formule moléculaire |
C6H16NO5PS |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1/i;1D3,2D3,3D3 |
Clé InChI |
RUCAXVJJQQJZGU-JBHFNCTASA-M |
SMILES isomérique |
[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(=O)[O-])NCP(=O)(O)O |
SMILES canonique |
C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















